molecular formula C8H10N2O2 B1367281 Methyl (3-aminophenyl)carbamate CAS No. 6464-98-8

Methyl (3-aminophenyl)carbamate

Cat. No. B1367281
CAS RN: 6464-98-8
M. Wt: 166.18 g/mol
InChI Key: ACQVQJHUIZBTTB-UHFFFAOYSA-N
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Description

“Methyl (3-aminophenyl)carbamate” is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by its IUPAC name, methyl 3-aminophenylcarbamate .


Synthesis Analysis

The synthesis of carbamates, such as “Methyl (3-aminophenyl)carbamate”, can be achieved through various methods. One such method involves the reaction of methanol and urea . Another approach is the tin-catalyzed transcarbamoylation, which uses methyl carbamate as an economical carbamoyl donor .


Molecular Structure Analysis

The molecular structure of “Methyl (3-aminophenyl)carbamate” consists of a carbamate group (NHCOO) attached to a phenyl ring at the 3-position, with an amino group (NH2) also attached to the phenyl ring .


Chemical Reactions Analysis

The aminolysis of carbamates, including “Methyl (3-aminophenyl)carbamate”, has been studied extensively. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate, leading to the formation of an isocyanate intermediate .


Physical And Chemical Properties Analysis

“Methyl (3-aminophenyl)carbamate” is a powder at room temperature with a melting point of 70-71°C .

Scientific Research Applications

Herbicide Metabolism and Biological Monitoring

  • Biological Monitoring in Agriculture : Methyl (3-aminophenyl)carbamate is involved in the metabolism of phenmedipham, a herbicide used in sugar beet and strawberry cultivation. The metabolites formed, including m-aminophenol, are excreted in urine. Studies have detected m-toluidine, a metabolite, in the urine of workers exposed to phenmedipham, indicating its potential as a biomarker for occupational exposure (Schettgen, Weiss, & Angerer, 2001).

Chemical Engineering and Compound Stability

  • Carbamate Formation in Industrial Processes : Research into carbamate formation, crucial in chemical manufacturing, has revealed insights into the behavior of related compounds at various temperatures and conditions. This has implications for the efficient and environmentally responsible production of carbamates (Ciftja, Hartono, & Svendsen, 2014).

Synthetic Chemistry and New Derivatives

  • Synthesis of New Carbamate Derivatives : Research has explored the synthesis of carbamate derivatives from methyl (3-hydroxyphenyl)carbamate, leading to new compounds with potential applications in pharmaceuticals and materials science (Velikorodov & Imasheva, 2008).

Photophysical and Quantum Chemical Studies

  • Spectral and Luminescent Properties : Quantum chemical methods have been used to study the spectral, luminescent properties, and photolysis of methyl[(4-aminophenyl)sulfonyl]carbamate. This research contributes to a deeper understanding of the photochemical behavior of carbamate compounds (Bazyl’, Chaikovskaya, & Artyukhov, 2004).

Antimitotic Agents and Biological Activities

  • Biological Activities of Carbamate Derivatives : Studies on carbamate derivatives have identified compounds with notable biological activities, such as antimitotic properties. These findings may inform the development of new therapeutic agents (Temple & Rener, 1992).

Environmental and Health Impact Studies

  • Carbamate Pesticides and Environmental Impact : Investigations into carbamate pesticides like Aminocarb have revealed insights into their oxidation and degradation pathways, which are crucial for understanding their environmental and health impacts (Von Nehring & Anderson, 1988).

Safety And Hazards

“Methyl (3-aminophenyl)carbamate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

methyl N-(3-aminophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)10-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQVQJHUIZBTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512149
Record name Methyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (3-aminophenyl)carbamate

CAS RN

6464-98-8
Record name Methyl (3-aminophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-(3-aminophenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

After refluxing a mixture of 37 g of iron powder, 1.9 g of ammonium chloride, 33 g of water, 13 g of 3-(methoxycarbonylamino)nitrobenzene, and 260 g of 2-propanol for 30 minutes, the reaction mixture was filtered under suction using sellaite. After extracting the product formed from the filtrate with ethyl acetate followed by washing with water, the product was dried by Glauber's salt. The solvent was distilled off from the product using an evaporator to provide 10.5 g (yield: 95%) of a black oily product.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
37 g
Type
catalyst
Reaction Step One
Quantity
260 g
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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